molecular formula C11H18N4O3S B2496497 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1197698-75-1

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2496497
CAS No.: 1197698-75-1
M. Wt: 286.35
InChI Key: QEDAJWYKMSELJK-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)ethanone: is a chemical compound with the molecular formula C6H8N2O . Its IUPAC name is Ethanone, 1-(1H-pyrazol-4-yl)- . The compound has a molecular weight of approximately 110.11 g/mol

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-4-yl)ethanone involves the reaction of pyrazole with methyl acetate (acetic acid methyl ester). The reaction typically requires the use of a base catalyst and occurs at an appropriate temperature . The safety information for this synthesis should be carefully considered.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It may participate in substitution reactions, where functional groups are replaced by other groups.

    Addition: Addition reactions can occur, leading to the addition of atoms or groups to the molecule.

Common Reagents and Conditions::

    Pyrazole: Used as a starting material for the synthesis.

    Methyl acetate (acetic acid methyl ester): Reacts with pyrazole to form the target compound.

    Base Catalyst: Often used to facilitate the reaction.

Major Products:: The major product formed from the reaction between pyrazole and methyl acetate is 1-(1-Methylpyrazol-4-yl)ethanone .

Scientific Research Applications

Chemistry::

  • Used as an intermediate in organic synthesis.
  • Can serve as a building block for more complex molecules.
Biology and Medicine::
  • Its biological applications are not well-documented, but it may have potential pharmacological properties that warrant further investigation.
Industry::
  • May find use as a dye or optical brightener.
  • Could be explored as an additive in diesel fuel.

Mechanism of Action

The specific mechanism by which 1-(1-Methylpyrazol-4-yl)ethanone exerts its effects is not widely studied. Further research is needed to understand its interactions with biological systems, molecular targets, and pathways involved.

Properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-10(16)14-4-3-5-15(7-6-14)19(17,18)11-8-12-13(2)9-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDAJWYKMSELJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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